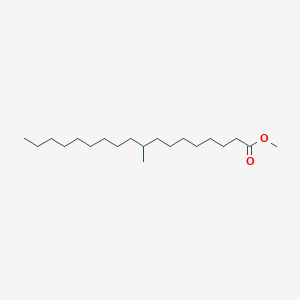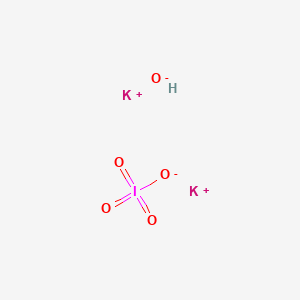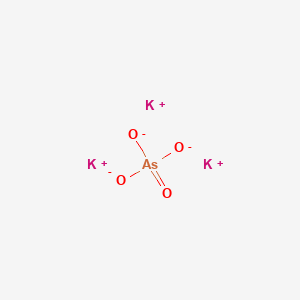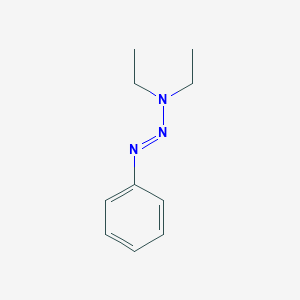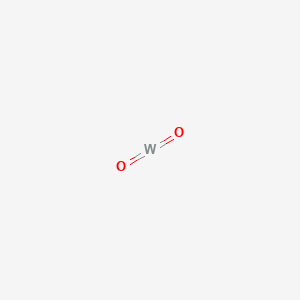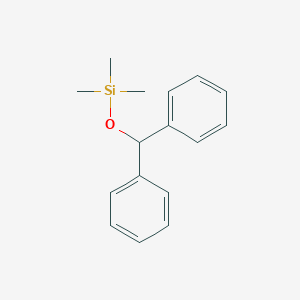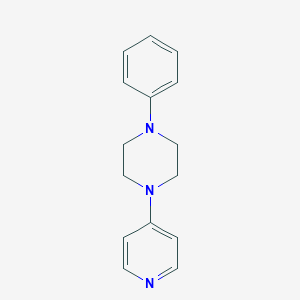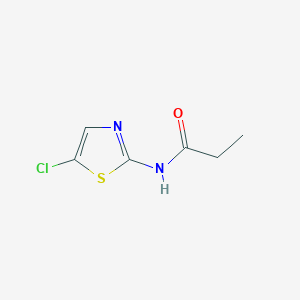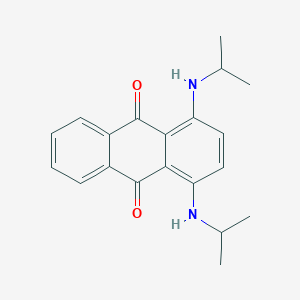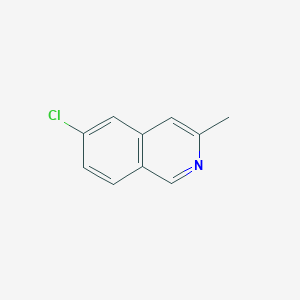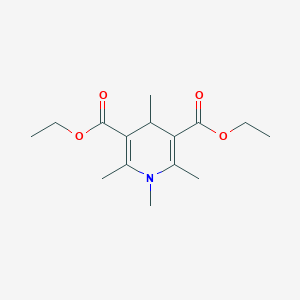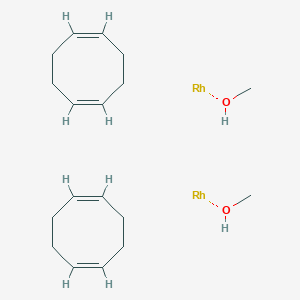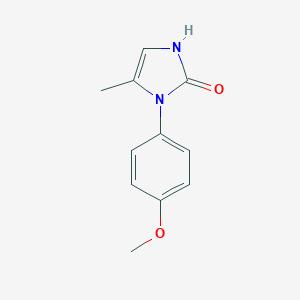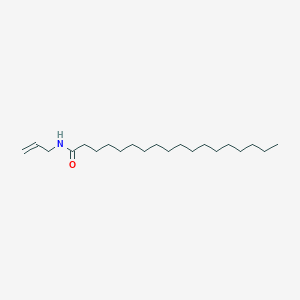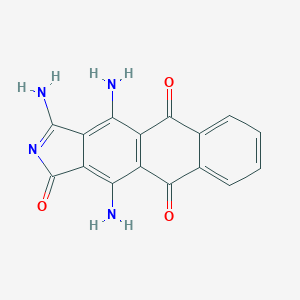
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is commonly referred to as naphthalimide and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the replication of viruses and bacteria by interfering with their DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been found to have biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. In addition, the compound has been studied for its potential use in OLEDs and OSCs due to its high electron mobility and good charge transport properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- in lab experiments include its potential applications in various fields, such as cancer treatment, antiviral and antibacterial therapies, and organic electronics. The limitations of using the compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-. One direction is to further investigate its potential use in cancer treatment and antiviral and antibacterial therapies. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, research can be conducted to understand the compound's mechanism of action and to develop safer and more effective derivatives of the compound for use in various applications. Finally, research can be conducted to explore the compound's potential use in other fields, such as organic electronics and materials science.
Métodos De Síntesis
The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been achieved through various methods. One such method involves the reaction of phthalic anhydride with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with naphthalene-1,4,5,8-tetracarboxylic dianhydride in the presence of a solvent. These methods have been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Propiedades
Número CAS |
13418-50-3 |
|---|---|
Nombre del producto |
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- |
Fórmula molecular |
C16H10N4O3 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
1,4,11-triaminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C16H10N4O3/c17-11-7-8(12(18)10-9(11)15(19)20-16(10)23)14(22)6-4-2-1-3-5(6)13(7)21/h1-4H,17-18H2,(H2,19,20,23) |
Clave InChI |
ZRWPJWRJYCWZGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
Otros números CAS |
13418-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



